molecular formula C24H45N3O6 B12949770 Tri-tert-butyl 2,2',2''-(1,4,7-triazonane-1,4,7-triyl)triacetate

Tri-tert-butyl 2,2',2''-(1,4,7-triazonane-1,4,7-triyl)triacetate

Cat. No.: B12949770
M. Wt: 471.6 g/mol
InChI Key: OFAPPAHQSFQUBB-UHFFFAOYSA-N
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Description

Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate is a complex organic compound with the molecular formula C26H50N4O6. It is a derivative of 1,4,7-triazonane, a macrocyclic ligand, and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate typically involves the reaction of 1,4,7-triazonane with tert-butyl bromoacetate in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like dimethylformamide at room temperature, resulting in a high yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost efficiency and yield.

Chemical Reactions Analysis

Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, influencing various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Tri-tert-butyl 2,2’,2’'-(1,4,7-triazonane-1,4,7-triyl)triacetate is unique due to its specific structure and properties. Similar compounds include:

Properties

IUPAC Name

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H45N3O6/c1-22(2,3)31-19(28)16-25-10-12-26(17-20(29)32-23(4,5)6)14-15-27(13-11-25)18-21(30)33-24(7,8)9/h10-18H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAPPAHQSFQUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N3O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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